molecular formula C19H19NOS B5766694 N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline

N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline

Cat. No. B5766694
M. Wt: 309.4 g/mol
InChI Key: OWLBERZLONAUOM-UHFFFAOYSA-N
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Description

N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline, also known as MNA, is a chemical compound that has been used in scientific research for various purposes. MNA is a member of the family of compounds known as naphthylmethylindoles, which have been shown to have potential therapeutic effects on various diseases.

Mechanism of Action

The mechanism of action of N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is important in the replication of DNA.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to have anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response. This compound has also been shown to have neuroprotective properties and has been tested in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline in lab experiments is its relatively low toxicity. This compound has been shown to have low toxicity in animal models and is therefore considered to be a safe compound to use in lab experiments. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline. One of the main directions is the development of this compound-based drugs for the treatment of cancer. This compound has shown promising results in preclinical studies and further research is needed to determine its efficacy in clinical trials. Another future direction is the study of the neuroprotective properties of this compound. This compound has shown promising results in animal models of neurodegenerative diseases and further research is needed to determine its potential as a therapeutic agent for these diseases. Finally, the study of the anti-inflammatory properties of this compound is another future direction. This compound has shown promising results in preclinical studies and further research is needed to determine its potential as a therapeutic agent for inflammatory diseases.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has shown promising results in scientific research studies. This compound has been shown to have anticancer, anti-inflammatory, and neuroprotective properties. The development of this compound-based drugs for the treatment of cancer, the study of its neuroprotective properties, and the study of its anti-inflammatory properties are all future directions for the study of this compound.

Synthesis Methods

N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline can be synthesized using a multistep process. The first step involves the synthesis of 2-methoxy-1-naphthaldehyde from 2-methoxynaphthalene. The aldehyde is then reacted with methylthioaniline in the presence of a base to yield this compound. The overall yield of the process is around 50%.

Scientific Research Applications

N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline has been used in various scientific research studies. One of the main applications of this compound is in the study of cancer. This compound has been shown to have anticancer properties and has been tested in vitro and in vivo on various cancer cell lines. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important in the treatment of cancer.

properties

IUPAC Name

N-[(2-methoxynaphthalen-1-yl)methyl]-2-methylsulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NOS/c1-21-18-12-11-14-7-3-4-8-15(14)16(18)13-20-17-9-5-6-10-19(17)22-2/h3-12,20H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLBERZLONAUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CNC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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